Physicochemical Properties and Application Profiling of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol in Targeted Protein Degradation
Physicochemical Properties and Application Profiling of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol in Targeted Protein Degradation
Executive Summary
In the rapidly evolving field of Targeted Protein Degradation (TPD), the design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the physicochemical properties of the linker connecting the E3 ligase ligand to the Protein of Interest (POI) ligand. 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (CAS: 256479-09-1) has emerged as a highly versatile, bifunctional PEG-based linker[1].
This whitepaper provides an in-depth analysis of its structural logic, physicochemical profile, and mechanistic utility. By synthesizing technical accuracy with field-proven experimental workflows, this guide establishes a self-validating framework for integrating this specific linker into advanced drug development pipelines.
Structural Logic and Mechanistic Causality
The molecular architecture of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is deliberately designed to solve three common bottlenecks in PROTAC synthesis: solubility, spatial orientation, and orthogonal reactivity [2].
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The PEG4 Backbone (3,6,9,12-tetraoxatetradecan): Alkyl-only linkers often drastically increase the lipophilicity (logP) of PROTACs, leading to poor aqueous solubility and high plasma protein binding. The incorporation of four ether oxygens provides critical hydrogen bond acceptors, improving the Topological Polar Surface Area (TPSA) and ensuring the final molecule maintains favorable pharmacokinetic properties.
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The 4-Nitrophenoxy Terminal: This group serves a dual purpose. Structurally, the rigid phenyl ring limits the entropic penalty upon ternary complex formation (E3-PROTAC-POI), acting as a semi-rigid spacer. Chemically, the nitro group is highly stable during the initial functionalization of the hydroxyl end, acting as a masked amine. It can later be catalytically reduced to an aniline for amide coupling.
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The Terminal Hydroxyl (-OH): Provides a highly reactive nucleophilic site that can be easily converted into a leaving group (e.g., mesylate/tosylate) or oxidized to a carboxylic acid, enabling orthogonal conjugation strategies.
Diagram 1: Structural logic and orthogonal bifunctional reactivity of the linker.
Quantitative Physicochemical Data
Understanding the baseline physical properties of this linker is critical for handling, storage, and reaction design. The high boiling point and oil state indicate low volatility, meaning purification is best achieved via reverse-phase or silica gel chromatography rather than distillation[2].
Table 1: Core Physicochemical Properties
| Property | Value / Description | Causality & Implications |
| IUPAC Name | 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol | Defines the exact PEG4 chain length and functional group positioning. |
| CAS Number | 256479-09-1 | Unique identifier for procurement and regulatory tracking[3]. |
| Molecular Formula | C16H25NO8 | Determines the exact mass for LC-MS validation workflows. |
| Molecular Weight | 359.38 g/mol | Contributes to the overall "Rule of 5" violation typical in PROTACs. |
| Physical Form | Viscous Oil | Requires volumetric or careful gravimetric transfer during synthesis[2]. |
| Boiling Point | 494.5 ± 45.0 °C (at 760 mmHg) | Highly stable at elevated reaction temperatures; non-volatile[2]. |
| Purity | ≥ 98% | Prevents oligomeric PEG impurities from complicating final purification[2]. |
| Storage Conditions | 4°C, under inert Nitrogen gas | Prevents autoxidation of ether linkages into hydroperoxides[2]. |
Experimental Workflows & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a specific analytical checkpoint to confirm causality and success before proceeding.
Protocol A: Orthogonal Conjugation Workflow (PROTAC Synthesis)
Causality: The nitro group is unreactive toward standard cross-linking. Reducing it to an aniline (4-aminophenoxy) provides a nucleophilic amine for amide coupling with carboxylic acid-bearing E3 ligands (e.g., CRBN or VHL ligands).
Step 1: Catalytic Reduction of the Nitro Group
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Dissolve 1.0 eq of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol in anhydrous methanol (0.1 M concentration).
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Add 10% Pd/C (0.1 eq by weight) under an argon atmosphere. Causality: Argon prevents the spontaneous ignition of Pd/C in the presence of methanol vapors.
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Purge the reaction flask with H2 gas three times, then maintain under a hydrogen balloon at room temperature for 4 hours.
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Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The resulting aniline product will stain positive (purple/brown) with ninhydrin due to the primary amine, whereas the starting nitro compound will not. LC-MS must confirm a mass shift from 359.38 to 329.40 [M+H]+.
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Filter the suspension through a Celite pad to remove the Pd/C catalyst. Concentrate under reduced pressure.
Step 2: Hydroxyl Activation via Tosylation
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Dissolve the intermediate in anhydrous dichloromethane (DCM).
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Add 2.0 eq of Pyridine and 1.5 eq of p-Toluenesulfonyl chloride (TsCl) at 0°C.
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Stir for 12 hours, allowing the reaction to warm to room temperature.
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Self-Validation Checkpoint: Perform an aqueous workup (1M HCl wash to remove pyridine). NMR should show the appearance of aromatic methyl protons (~2.4 ppm) confirming tosylate formation.
Diagram 2: Step-by-step synthetic workflow for integrating the linker into a PROTAC.
Protocol B: Physicochemical Stability Assay (HPLC-UV)
Causality: PEG-based linkers can undergo oxidative cleavage if improperly stored or exposed to aggressive biological assays. Profiling its stability ensures the integrity of the linker before complex, expensive PROTAC synthesis is initiated[2].
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Sample Preparation: Prepare a 10 mM stock solution of the linker in HPLC-grade DMSO. Dilute to 100 µM in a simulated physiological buffer (PBS, pH 7.4) and an aggressive oxidative stress buffer (0.1% H2O2 in PBS).
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Incubation: Incubate the vials at 37°C in a thermoshaker.
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Sampling: Extract 100 µL aliquots at 0, 4, 12, 24, and 48 hours. Instantly quench the oxidative samples with 10 µL of 1 M sodium thiosulfate to halt degradation.
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Chromatographic Analysis: Inject 10 µL into an Agilent 1260 Infinity II HPLC system using a C18 reverse-phase column (e.g., ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
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Self-Validation Checkpoint: Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% TFA) over 15 minutes. The intact linker will elute as a single sharp peak, monitored at 300 nm (leveraging the strong UV absorbance of the nitrophenoxy chromophore). Degradation is quantified by calculating the Area Under the Curve (AUC) reduction and the appearance of lower molecular weight PEG fragments.
Conclusion
14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is a highly strategic building block in modern drug discovery. By leveraging its orthogonal reactivity—reducing the nitro group for E3 ligand attachment and activating the hydroxyl group for POI ligand attachment—chemists can construct highly soluble, spatially optimized PROTACs. Strict adherence to storage protocols (4°C, inert atmosphere) and rigorous self-validation during synthesis are paramount to preventing PEG autoxidation and ensuring high-yield conjugations.
